REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2]CC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.C(I)C>O1CCCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH2:1][CH3:2]
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Name
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|
Quantity
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92.3 mL
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Type
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reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
20.1 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1)F
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
to stir for 30 min at 0° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
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STIRRING
|
Details
|
stirred for 30 min
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated ammonium chloride (100 mL) solution
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×200 mL)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=NC=C(C1CC)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |